
(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
描述
This compound belongs to the class of organic compounds known as benzoylpyrazoles and hydroquinolones . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring and a hydrogenated quinoline bearing a ketone group respectively .
Synthesis Analysis
The synthesis of this compound involves the use of 4-(Aminomethyl)piperidine (4-AMP) which can be used in the synthesis of Schiff bases . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . 4-AMP can also be used as a linker for the synthesis of dendron-OMS hybrids .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group . The empirical formula is C26H29N3O and the molecular weight is approximately 399.528 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.49 (lit.), a boiling point of 200 °C (lit.), and a melting point of 25 °C (lit.) . The compound is solid in form .科学研究应用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design, and the compound can serve as a key intermediate. Recent advances in synthesis techniques have expanded the possibilities for creating substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in over twenty classes of pharmaceuticals, highlighting the compound’s significance in medicinal chemistry.
Pharmacological Applications
The pharmacological landscape benefits greatly from piperidine derivatives. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This compound’s structure could be pivotal in developing new medications with improved efficacy and safety profiles.
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a valuable transformation. The compound can be used in formal anti-Markovnikov alkene hydromethylation, a process that has been underexplored but holds significant potential for creating complex molecules .
Antiviral Agent Design
Piperidine derivatives have been explored as broad-spectrum antiviral agents. The compound could be synthesized into derivatives to test against various viruses, such as influenza, herpes simplex, and coxsackievirus . Its structural flexibility makes it a promising candidate for antiviral drug development.
作用机制
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to play a significant role in inflammation and allergic responses.
Mode of Action
It is believed to interact with its target, tryptase beta-2, leading to modulation of the protein’s activity . This interaction could potentially alter the inflammatory and allergic responses in the body.
Result of Action
Given its target, it is likely to modulate the activity of tryptase beta-2, potentially altering inflammatory and allergic responses .
属性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDILAMRTSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



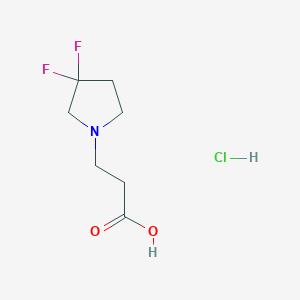

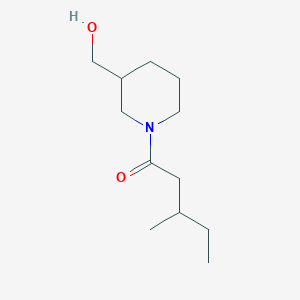
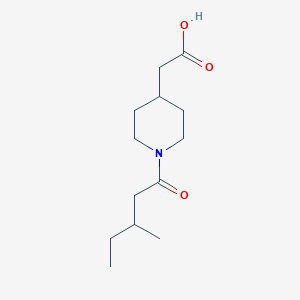
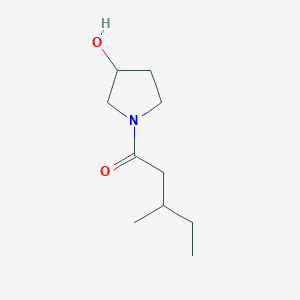
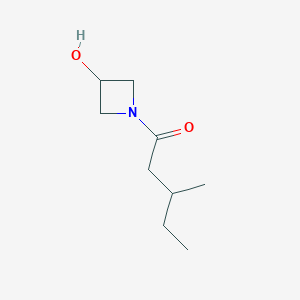
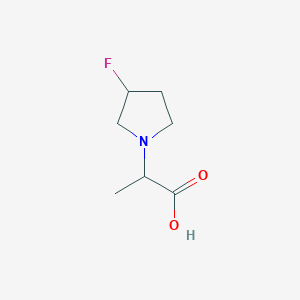



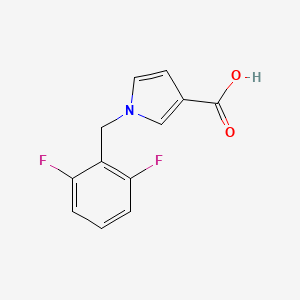

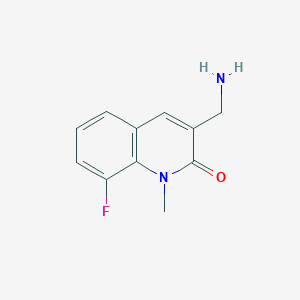
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)